6-Bromo-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula and a molecular weight of 212.05 g/mol. This compound is categorized under imidazo[1,2-a]pyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and methyl groups in its structure contributes to its unique chemical properties and reactivity.
6-Bromo-2-methylimidazo[1,2-a]pyridine can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, where it is cataloged under the CAS number 1111638-05-1. It falls under the classification of nitrogen-containing heterocycles, specifically imidazo[1,2-a]pyridine derivatives, which are recognized for their pharmacological significance.
The synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine has been explored through various methodologies:
One notable synthesis involves the reaction of 5-bromo-2-amino-pyridine with an appropriate electrophile under mild conditions to yield the desired product. This method has shown promising results in terms of yield and purity .
The molecular structure of 6-Bromo-2-methylimidazo[1,2-a]pyridine can be represented by its InChI code: 1S/C7H6BrN3/c1-5-3-11-4-6(8)2-9-7(11)10-5/h2-4H,1H3
. The compound typically appears as a pale-yellow to yellow-brown solid .
The reactivity of 6-Bromo-2-methylimidazo[1,2-a]pyridine allows it to participate in various chemical reactions:
These reactions are crucial for developing derivatives with enhanced biological activities .
The mechanism of action for 6-Bromo-2-methylimidazo[1,2-a]pyridine primarily involves its interaction with biological targets:
This compound has been shown to inhibit the growth of multi-drug resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). It achieves this by interacting with specific enzymes involved in bacterial metabolism .
Research indicates that imidazo[1,2-a]pyridine analogues exhibit good microsomal stability and significant activity against MDR-TB strains. This suggests a promising pharmacokinetic profile that warrants further exploration .
6-Bromo-2-methylimidazo[1,2-a]pyridine exhibits several notable physical and chemical properties:
This compound is characterized by:
The applications of 6-Bromo-2-methylimidazo[1,2-a]pyridine are primarily found in medicinal chemistry:
Regioselective bromination at the C6 position of the imidazo[1,2-a]pyridine scaffold represents a critical transformation for accessing key intermediates like 6-bromo-2-methylimidazo[1,2-a]pyridine (CAS 4044-99-9). The most direct approach involves electrophilic aromatic substitution (SEAr) on preformed 2-methylimidazo[1,2-a]pyridine. This reaction capitalizes on the inherent electron-rich nature of the fused heterocyclic system, where the C6 position exhibits heightened nucleophilicity due to the mesomeric effect of the bridgehead nitrogen. Molecular bromine (Br₂) serves as the predominant electrophilic agent, typically implemented in chlorinated solvents like dichloromethane or chloroform at temperatures ranging from 0°C to ambient conditions [1] [6].
Alternative brominating agents, including N-bromosuccinimide (NBS), offer advantages in handling and reduced corrosiveness. NBS-mediated bromination proceeds efficiently in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, often requiring extended reaction times (12-24 hours) compared to molecular bromine. The reaction exhibits high regioselectivity for the C6 position due to the electron-donating effect of the methyl substituent at C2, which preferentially directs electrophilic attack to the para-position relative to the pyridine nitrogen [4]. Careful control of stoichiometry (typically 1.0-1.2 equivalents) is crucial to minimize di-bromination byproducts. Post-reaction processing usually involves aqueous workup (using sodium thiosulfate to quench excess bromine), extraction with ethyl acetate, and purification via recrystallization or column chromatography, yielding analytically pure 6-bromo-2-methylimidazo[1,2-a]pyridine as a crystalline solid [1] [6].
Table 1: Bromination Methods for 6-Bromo-2-methylimidazo[1,2-a]pyridine Synthesis
Brominating Agent | Solvent | Temperature | Reaction Time | Reported Yield | Key Advantages |
---|---|---|---|---|---|
Molecular Bromine (Br₂) | Dichloromethane | 0°C → RT | 1-4 hours | 70-85% | Fast reaction, high regioselectivity |
N-Bromosuccinimide (NBS) | DMF or Acetonitrile | RT → 50°C | 12-24 hours | 65-80% | Easier handling, reduced corrosivity |
Bromine/Acetic Acid | Acetic Acid | RT | 3-8 hours | 60-75% | Homogeneous solution, suitable for scale-up |
The 6-bromo substituent in 2-methylimidazo[1,2-a]pyridine serves as a versatile handle for palladium and copper-catalyzed cross-coupling reactions, enabling precise structural diversification. Suzuki-Miyaura coupling stands out as the most extensively employed method for installing aryl and heteroaryl groups at C6. This reaction utilizes 6-bromo-2-methylimidazo[1,2-a]pyridine, arylboronic acids/esters, a palladium catalyst (commonly Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Na₂CO₃) in solvent mixtures like dioxane/water or toluene/ethanol under inert atmosphere at elevated temperatures (80-100°C). Yields typically range from 70% to 95%, demonstrating excellent functional group tolerance and compatibility with sensitive substituents on the boronic acid coupling partner [2] [3].
Sonogashira coupling provides access to 6-alkynylated derivatives, crucial intermediates for further functionalization or biological evaluation. This reaction couples 6-bromo-2-methylimidazo[1,2-a]pyridine with terminal alkynes using a Pd/Cu co-catalytic system (e.g., PdCl₂(PPh₃)₂/CuI), an amine base (typically triethylamine or diisopropylamine), and often requires phosphine ligands. Reactions proceed smoothly at room temperature to 80°C in solvents like THF or DMF. Buchwald-Hartwig amination represents another powerful tool, allowing the introduction of diverse amine functionalities at C6 using palladium catalysts (e.g., Pd₂(dba)₃/XPhos) and strong bases (e.g., NaO^tBu) [2].
Table 2: Cross-Coupling Reactions of 6-Bromo-2-methylimidazo[1,2-a]pyridine
Coupling Type | Catalyst System | Reagents/Conditions | Products Generated | Typical Yields |
---|---|---|---|---|
Suzuki-Miyaura (Aryl) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | ArB(OH)₂, K₂CO₃, Dioxane/H₂O, 80-100°C | 6-Aryl-2-methylimidazo[1,2-a]pyridines | 70-95% |
Sonogashira (Alkyne) | PdCl₂(PPh₃)₂ / CuI | R-C≡CH, iPr₂NH, THF, RT-60°C | 6-Alkynyl-2-methylimidazo[1,2-a]pyridines | 65-90% |
Buchwald-Hartwig (Amine) | Pd₂(dba)₃ / XPhos | R₂NH, NaO^tBu, Toluene, 80-110°C | 6-Amino-2-methylimidazo[1,2-a]pyridines | 60-85% |
While the C6 bromo group enables directed transformations, the inherently reactive C3 position of 6-bromo-2-methylimidazo[1,2-a]pyridine provides opportunities for radical-mediated C-H functionalization, bypassing the need for pre-halogenation. Metal-free oxidative methodologies are particularly valuable. An efficient approach employs potassium iodide (KI) in conjunction with tert-butyl hydroperoxide (TBHP) as an oxidant under mild conditions, often in aqueous media. This catalytic system generates iodine radicals (I•) *in situ, which abstract hydrogen atoms from the C3 position, forming a resonance-stabilized heteroaryl radical. This radical intermediate subsequently reacts with diverse radical acceptors, including alkenes, alkynes, or undergoes oxidative coupling with nucleophiles [2].
Ultrasound irradiation significantly enhances the efficiency of these radical processes by improving mass transfer and promoting the homolytic cleavage of peroxide bonds, accelerating radical initiation. This technique facilitates reactions at lower temperatures (often room temperature) and reduces reaction times compared to conventional heating. The methodology demonstrates broad functional group compatibility and can tolerate the presence of the C6 bromo substituent, enabling orthogonal functionalization strategies where both C6 and C3 positions can be independently derivatized [2].
The synthesis of the core 2-methylimidazo[1,2-a]pyridine structure preceding C6 bromination typically relies on well-established cyclodehydration strategies. The most common route involves the condensation of 2-aminopyridine with α-halo carbonyl compounds. A prominent method utilizes 2-aminopyridine and chloroacetaldehyde (often as an aqueous solution) or its synthetic equivalents like 2-bromo-1,1-diethoxyethane in situ. This reaction proceeds via an initial nucleophilic substitution (SN2) where the amino group of 2-aminopyridine attacks the electrophilic carbon of the α-halo carbonyl, displacing the halide and forming an aminoacetaldehyde intermediate. Subsequent acid-catalyzed hydrolysis of the acetal (if used) liberates the aldehyde, followed by spontaneous intramolecular nucleophilic attack. The pyridine nitrogen attacks the carbonyl carbon, forming a hemiaminal intermediate that dehydrates under the reaction conditions (often heated in a solvent like ethanol or dioxane, sometimes with mild acid catalysis) to yield the imidazo[1,2-a]pyridine ring system [1] [2].
Alternative pathways include oxidative cyclizations. Copper(I)-catalyzed aerobic oxidative coupling represents a powerful method, particularly for substrates like acetophenones and 2-aminopyridines. This process involves copper-catalyzed generation of an α,β-unsaturated ketone intermediate via dehydrogenation of the acetophenone, followed by conjugate addition of the 2-aminopyridine nitrogen, and finally intramolecular cyclization with dehydration. Molecular oxygen serves as the terminal oxidant in this catalytic cycle. The mechanism can involve a catalytic Ortoleva-King reaction pathway in some cases, as evidenced by mechanistic studies [2]. Understanding these ring-forming mechanisms is crucial for optimizing the synthesis of the 2-methylimidazo[1,2-a]pyridine precursor prior to its regioselective bromination at C6.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7